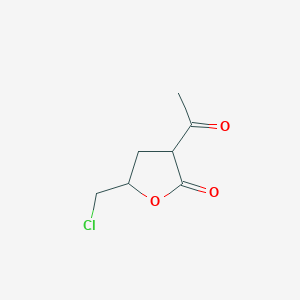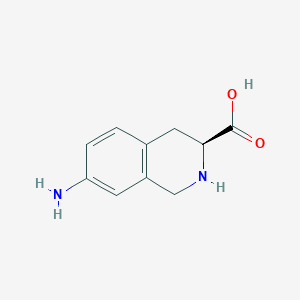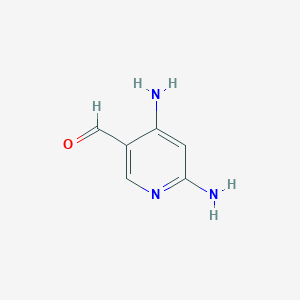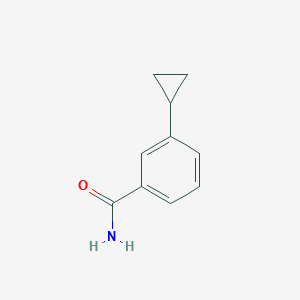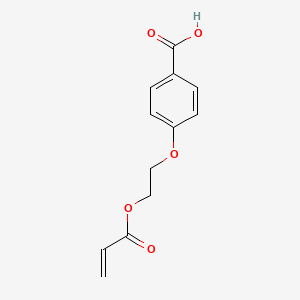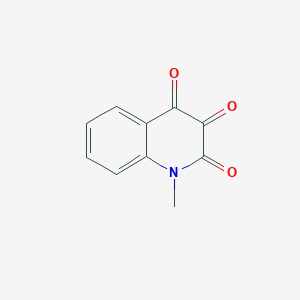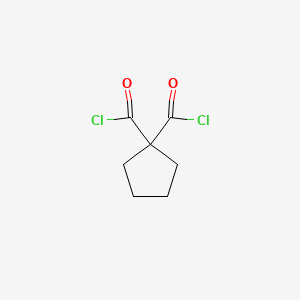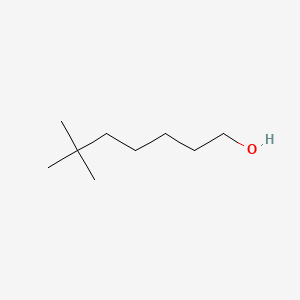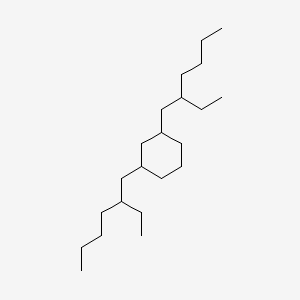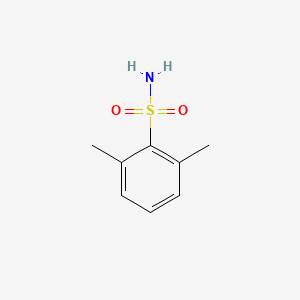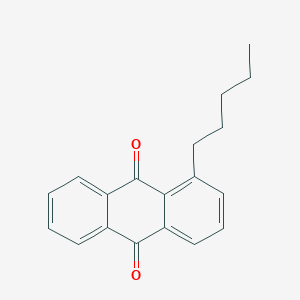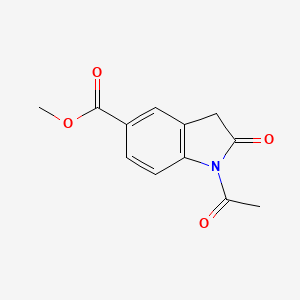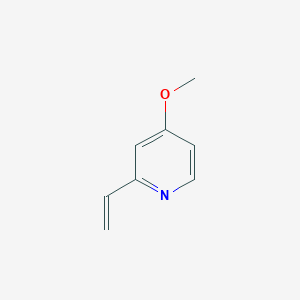
1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique electronic and optical properties, making them valuable in various scientific and industrial applications. This compound, in particular, features two carbazole units connected by a hexadiyne linker, which contributes to its distinct chemical and physical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE typically involves the coupling of carbazole units with a hexadiyne linker. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and base conditions to facilitate the formation of the desired product . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as catalyst loading and reaction time, can further improve the scalability of the production .
化学反应分析
Types of Reactions
1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-based quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce functional groups onto the carbazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Carbazole-based quinones.
Reduction: Dihydro derivatives of the compound.
Substitution: Functionalized carbazole derivatives with various substituents.
科学研究应用
1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. These interactions facilitate the compound’s incorporation into various molecular assemblies and devices. The carbazole units contribute to the compound’s electron-donating properties, enhancing its performance in electronic and optoelectronic applications .
相似化合物的比较
Similar Compounds
Poly(2,7-carbazole): Known for its extended conjugation length and lower bandgap energy.
Poly(3,6-carbazole): Exhibits different electronic properties due to its distinct conjugation pattern.
9H-Carbazole-2-boronic acid pinacol ester: Used in similar applications but with different functional groups.
Uniqueness
1,6-DI-(N-CARBAZOLYL)-2,4-HEXADIYNE stands out due to its unique hexadiyne linker, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .
属性
CAS 编号 |
65461-62-3 |
|---|---|
分子式 |
C30H20N2 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
9-(6-carbazol-9-ylhexa-2,4-diynyl)carbazole |
InChI |
InChI=1S/C30H20N2/c1(11-21-31-27-17-7-3-13-23(27)24-14-4-8-18-28(24)31)2-12-22-32-29-19-9-5-15-25(29)26-16-6-10-20-30(26)32/h3-10,13-20H,21-22H2 |
InChI 键 |
BBWSYAHMQJCINP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC#CC#CCN4C5=CC=CC=C5C6=CC=CC=C64 |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC#CC#CCN4C5=CC=CC=C5C6=CC=CC=C64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


